molecular formula C6H11ClN2O2 B2471040 N'-(2-chloroacetyl)-2-methylpropanehydrazide CAS No. 1925-73-1

N'-(2-chloroacetyl)-2-methylpropanehydrazide

Cat. No.: B2471040
CAS No.: 1925-73-1
M. Wt: 178.62
InChI Key: ANZUOFFJEYIQOU-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-methylpropanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-methylpropanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methylpropanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroacetyl chloride+2-methylpropanehydrazideN’-(2-chloroacetyl)-2-methylpropanehydrazide\text{2-chloroacetyl chloride} + \text{2-methylpropanehydrazide} \rightarrow \text{N'-(2-chloroacetyl)-2-methylpropanehydrazide} 2-chloroacetyl chloride+2-methylpropanehydrazide→N’-(2-chloroacetyl)-2-methylpropanehydrazide

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a moderate level, typically around 0-5°C, to control the rate of reaction and minimize the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylpropanehydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Formation of oxides or amines.

Scientific Research Applications

N’-(2-chloroacetyl)-2-methylpropanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-chloroacetyl)-2-methylpropanehydrazide is unique due to its specific combination of a chloroacetyl group and a hydrazide moiety.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZUOFFJEYIQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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